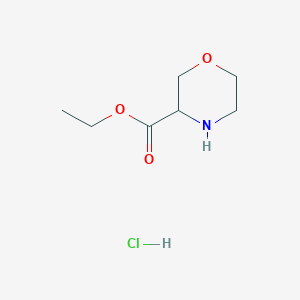

Ethyl morpholine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl morpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERWECVXIGGYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004275 | |

| Record name | Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84005-98-1 | |

| Record name | Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl morpholine-3-carboxylate hydrochloride CAS number and properties

An In-depth Technical Guide to Ethyl Morpholine-3-carboxylate Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity and Properties

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, ethyl morpholine-3-carboxylate, is presented below. These properties provide a foundational understanding for its handling, reactivity, and potential applications.

| Property | Value | Source |

| Molecular Formula | C7H13NO3 | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid in its free base form. The hydrochloride salt is expected to be a white to off-white crystalline solid. | Inferred from similar compounds |

| Boiling Point | 234.3±35.0 °C at 760 mmHg | ChemSrc |

| Density | 1.1±0.1 g/cm³ | ChemSrc |

| LogP | 0.16 | ChemSrc |

| pKa | 13.53±0.20 | ChemSrc |

Note: Properties listed are for the parent compound, ethyl morpholine-3-carboxylate, as data for the hydrochloride salt is limited. The properties of the salt, particularly solubility, will differ.

Structural Elucidation and Spectroscopic Data

The structural confirmation of ethyl morpholine-3-carboxylate is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct signals for the protons on the morpholine ring.

-

¹³C NMR would reveal unique peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the morpholine ring.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, aiding in the confirmation of its identity.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.

Synthesis and Purification

The synthesis of ethyl morpholine-3-carboxylate typically involves the cyclization of appropriate precursors. A common synthetic route is the reaction of a dihaloethane derivative with an amino acid ester.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of ethyl morpholine-3-carboxylate, followed by its conversion to the hydrochloride salt.

Caption: Conceptual workflow for the synthesis of ethyl morpholine-3-carboxylate and its conversion to the hydrochloride salt.

Detailed Experimental Protocol (Illustrative)

The following is a generalized protocol and should be adapted based on specific literature procedures and laboratory safety guidelines.

Step 1: Synthesis of Ethyl Morpholine-3-carboxylate (Free Base)

-

To a solution of the appropriate starting materials (e.g., N-(2-hydroxyethyl)glycine ethyl ester and a suitable cyclizing agent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified ethyl morpholine-3-carboxylate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) with stirring.

-

Continue stirring until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with the anhydrous solvent used for the precipitation to remove any unreacted starting material.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and an ester group, allows for a wide range of chemical transformations.

Scaffold for Novel Therapeutics

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The 3-carboxylate functionality of this molecule provides a convenient handle for further chemical modifications.

Caption: Potential derivatization pathways and therapeutic applications of the ethyl morpholine-3-carboxylate scaffold.

-

Amide Formation: The ester can be readily converted to a wide array of amides through reaction with various primary and secondary amines. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

-

Ester Reduction: The ester group can be reduced to a primary alcohol, providing a different point for further chemical elaboration, such as ether formation or oxidation to an aldehyde.

-

N-Functionalization: The secondary amine of the morpholine ring can be alkylated, acylated, or arylated to introduce substituents that can modulate the compound's pharmacological properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form generally offers improved stability and a longer shelf life compared to the free base.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple functional handles make it an attractive starting point for the development of novel small molecules with diverse therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research setting.

References

An In-Depth Technical Guide to Ethyl Morpholine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl morpholine-3-carboxylate hydrochloride, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delineates the compound's fundamental physicochemical properties, outlines a representative synthetic and quality control workflow, and explores its applications, grounding all claims in authoritative data.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a derivative of morpholine, a saturated heterocycle featuring both an ether and a secondary amine functional group. The presence of the hydrochloride salt enhances the compound's stability and often improves its solubility in polar solvents, making it a versatile intermediate.[1]

A critical point of clarification for researchers is the existence of multiple CAS Registry Numbers for this compound and its close relatives. The specific CAS number often distinguishes between the racemic mixture and its individual enantiomers, a crucial detail in chiral drug synthesis. For instance, CAS number 218594-84-4 specifically identifies the (S)-enantiomer, while 1269444-31-6 is used for the compound without specified stereochemistry.[2] Researchers must exercise diligence in sourcing to ensure the correct stereoisomer for their application.

Chemical Structure

The structure consists of a morpholine ring substituted at the 3-position with an ethyl carboxylate group. In the hydrochloride salt form, the morpholine nitrogen is protonated.

Caption: Structure of protonated Ethyl morpholine-3-carboxylate with chloride counter-ion.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound, compiled from authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₃ | [2][3] |

| Molecular Weight | 195.64 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number (Racemic) | 1269444-31-6 | [2] |

| CAS Number ((S)-enantiomer) | 218594-84-4 | [3] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [2][4] |

| logP | -0.04 | [2] |

| Recommended Storage | 2-8°C, under inert atmosphere | [3] |

Section 2: Representative Synthesis and Purification Workflow

Expertise & Experience: The synthesis of substituted morpholines often relies on the intramolecular cyclization of a suitable amino alcohol precursor. The workflow described below is a representative, two-stage process. The first stage involves creating the free base, Ethyl morpholine-3-carboxylate, followed by a straightforward acid-base reaction to precipitate the stable hydrochloride salt. This two-step approach is favored in process chemistry as it allows for the purification of the neutral intermediate before forming the final salt, often leading to higher overall purity.

Step-by-Step Synthesis Protocol

-

Ring Formation (Cyclization): A common strategy involves the reaction of ethyl 2,3-dibromopropanoate with an N-protected 2-aminoethanol derivative. The N-protecting group (e.g., Benzyl) is chosen to prevent side reactions at the nitrogen. The reaction is typically run in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

-

Deprotection: The protecting group is removed. For a benzyl group, this is typically achieved via catalytic hydrogenation (H₂, Pd/C), which cleanly yields the secondary amine of the morpholine ring.

-

Purification of Free Base: The resulting crude Ethyl morpholine-3-carboxylate (free base) is purified. This is a critical step to remove any unreacted starting materials or byproducts. Column chromatography on silica gel is the standard method.

-

Salt Formation: The purified free base is dissolved in a non-polar, anhydrous solvent such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

-

Isolation: The this compound, being an ionic salt, is insoluble in the non-polar solvent and precipitates out of the solution. The resulting solid is isolated by vacuum filtration, washed with cold solvent to remove residual impurities, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of Ethyl morpholine-3-carboxylate HCl.

Section 3: Quality Control and Analytical Characterization

Trustworthiness: A robust quality control (QC) process is non-negotiable to validate the identity, purity, and integrity of any chemical intermediate intended for research or development. The protocol described here represents a self-validating system where orthogonal analytical techniques are employed to confirm the material's specifications.

Standard QC Protocol

-

Structural Confirmation via Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum should confirm all expected signals: the triplet and quartet of the ethyl group, the complex multiplets corresponding to the diastereotopic protons on the morpholine ring, and a broad signal for the N-H proton.

-

¹³C NMR: The carbon spectrum should show distinct peaks for the ester carbonyl carbon, the two carbons of the ethyl group, and the four carbons of the morpholine ring.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method (e.g., using a C18 column) is employed to determine the purity of the compound. A gradient elution with a mobile phase of acetonitrile and water (often containing 0.1% trifluoroacetic acid for improved peak shape) is typical. Purity is calculated from the peak area percentage at a suitable UV detection wavelength (e.g., 210 nm).

-

-

Identity Verification via Mass Spectrometry (MS):

Quality Control Workflow Diagram

Caption: Standard quality control workflow for batch release of the target compound.

Section 4: Applications in Research and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry.[6] Its unique combination of a weak basic nitrogen and a hydrogen-bond-accepting oxygen atom imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. These features often enhance a drug candidate's pharmacokinetic profile and ability to cross the blood-brain barrier (BBB).[7]

This compound serves as a valuable chiral building block for accessing more complex, biologically active molecules. Its applications are prominent in:

-

Central Nervous System (CNS) Drug Discovery: The morpholine ring is a common feature in drugs targeting the CNS. This intermediate can be used in the synthesis of novel agents for neurodegenerative diseases, mood disorders, and pain management.[7]

-

Oncology: The morpholine scaffold is found in several kinase inhibitors used in cancer therapy.[6] This building block provides a starting point for the synthesis of novel inhibitors targeting signaling pathways crucial for tumor growth.[7]

-

Infectious Diseases: The structural features of morpholine derivatives have been exploited in the development of antibacterial and antiviral agents.[8]

Section 5: Safe Handling, Storage, and Disposal

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use the compound in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Take precautionary measures against static discharge.[9]

-

Storage: As recommended, store the material in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere to prevent degradation.[3]

-

Safety Hazards: The (S)-enantiomer is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Ethyl morpholine-3-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl thiomorpholine-3-carboxylate hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

-

(S)-Ethyl morpholine-3-carboxylate hydrochloride . MySkinRecipes. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine . The Journal of Organic Chemistry, ACS Publications. [Link]

-

Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Chemical Neuroscience, PMC. [Link]

- Process for preparing morpholine hydrochloride as precursor of monoxydine.

Sources

- 1. CAS 84005-98-1: ethyl morpholine-3-carboxylate hydrochlori… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 218594-84-4|(S)-Ethyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Ethyl morpholine-3-carboxylate | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-Ethyl morpholine-3-carboxylate hydrochloride [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

Interpreting the Infrared Spectrum of Ethyl Morpholine-3-Carboxylate Hydrochloride: A Chemist's Guide to Molecular Vibration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the interpretation of a molecule's infrared (IR) spectrum is not merely an act of matching peaks to a table; it is a process of deconstructing the molecule into its constituent vibrating parts. Each absorption band tells a story about the bonds within, their strengths, and their environment. Ethyl morpholine-3-carboxylate hydrochloride is a fascinating subject for IR analysis, presenting a confluence of key functional groups: an ester, a secondary amine salt, and an ether linkage within a heterocyclic ring. This guide provides a detailed walkthrough of its spectral features, grounded in the fundamental principles of vibrational spectroscopy and validated by established experimental protocols.

The Foundation: Experimental Protocol for High-Fidelity Spectral Acquisition

The quality of an IR spectrum is paramount for accurate interpretation. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a classic and reliable technique.[1] Alternatively, Attenuated Total Reflectance (ATR) offers a modern, preparation-free approach.[2]

This method involves embedding the sample in a matrix of IR-transparent KBr.[3] The goal is to create a solid solution in a thin, transparent disc that allows infrared light to pass through without scattering.[1][4]

Core Principle: The success of this technique hinges on the complete elimination of moisture. Potassium Bromide is highly hygroscopic, and any absorbed water will introduce strong, broad O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) bands, which can obscure key sample features.[3][4]

Step-by-Step Methodology:

-

Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[3][4] Gently heat the agate mortar and pestle, and the die set, to drive off adsorbed moisture, then allow them to cool to room temperature in a desiccator.[4]

-

Sample Grinding: In the agate mortar, grind approximately 1-2 mg of the this compound sample into a fine, homogenous powder.[5]

-

Mixing: Add ~100-200 mg of the dried KBr powder to the mortar.[5] Gently but thoroughly mix the sample and KBr with the pestle to ensure the sample particles are uniformly dispersed within the KBr matrix.[1]

-

Pellet Pressing: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a force of approximately 8-10 metric tons for 1-2 minutes.[1][6] This "cold-flows" the KBr into a transparent or translucent pellet.[6]

-

Background Measurement: Prepare a blank KBr pellet (containing no sample) using the same procedure. This will be used to measure the background spectrum, allowing for the correction of any absorption from atmospheric CO₂, moisture in the KBr, or scattering effects.[5]

-

Sample Measurement: Place the sample pellet in the spectrometer and acquire the IR spectrum.

ATR spectroscopy is a powerful alternative that requires minimal to no sample preparation.[2]

Core Principle: An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). This creates an evanescent wave that extends a few microns beyond the crystal surface and into the sample placed in direct contact with it. The sample absorbs energy from this wave at specific frequencies, and the attenuated beam is reflected back to the detector.[2]

Step-by-Step Methodology:

-

Background Scan: With the ATR crystal clean, run a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Decoding the Spectrum: A Functional Group Analysis

The IR spectrum of this compound is best interpreted by dissecting the molecule and assigning absorption bands to the vibrations of its specific functional groups.

To logically approach the spectrum, we must first visualize the molecule and its key components.

Caption: Molecular structure of this compound with key functional groups highlighted for IR analysis.

-

Assignment: The most prominent feature in this region is a very broad and strong absorption envelope arising from the N-H⁺ stretching vibrations of the secondary amine salt (the morpholinium ion).

-

Causality: In a free secondary amine, a single, relatively weak N-H stretch appears around 3350-3310 cm⁻¹.[7] Upon protonation to form the hydrochloride salt, the N-H bond becomes N⁺-H. This new group, R₂NH₂⁺, engages in strong intermolecular hydrogen bonding with the chloride anion and other molecules, leading to a wide distribution of bond energies. This causes the individual N-H⁺ stretching bands to coalesce into a powerful, broad envelope that typically spans from 3200 cm⁻¹ down to 2400 cm⁻¹ or even lower.[8][9][10] This feature is highly characteristic of amine salts.[9]

-

Overlapping Features: Superimposed on this broad envelope, one can expect to see sharper, medium-intensity peaks between 3000-2850 cm⁻¹ corresponding to the C-H stretching vibrations of the CH₂ groups in the morpholine ring and the ethyl group.[11]

-

Ester C=O Stretch (~1750 - 1735 cm⁻¹): A very strong, sharp absorption band is expected in this range, characteristic of the carbonyl (C=O) stretch of a saturated aliphatic ester.[12][13] The high frequency of this vibration compared to ketones (~1715 cm⁻¹) is due to the inductive electron-withdrawing effect of the adjacent ester oxygen, which strengthens the C=O double bond.[14] This is one of the most easily identifiable peaks in the spectrum.

-

N-H⁺ Bending (~1620 - 1560 cm⁻¹): A medium to weak absorption in this region is diagnostic for the asymmetric bending (scissoring) vibration of the -NH₂⁺ group.[8][9] Its presence, along with the broad N-H⁺ stretch, confirms the secondary amine salt structure. This peak can sometimes be obscured if moisture is present in the sample, as the H-O-H bending of water appears around 1630 cm⁻¹.[4]

This region contains a wealth of complex, overlapping absorptions from various stretching and bending modes, making it unique for every molecule.

-

C-H Bending (~1470 - 1350 cm⁻¹): Medium-intensity bands corresponding to the scissoring and rocking vibrations of the various CH₂ and CH₃ groups will be present here.[11]

-

Ester C-O Stretches (~1300 - 1000 cm⁻¹): Esters are characterized by two strong C-O stretching bands in this region.[13][15]

-

Morpholine Ring Vibrations (~1250 - 1020 cm⁻¹): The C-N stretching of the aliphatic amine structure typically appears in this range as a medium-intensity band.[7][16] Additionally, the strong C-O-C asymmetric stretching vibration of the ether linkage within the morpholine ring is expected around 1100 cm⁻¹, which will likely overlap with the ester's C-O stretch, contributing to a complex and intense absorption pattern in this area.

Summary and Data Presentation

For clarity and quick reference, the expected vibrational frequencies for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Relative Intensity | Vibrational Mode | Functional Group Assignment |

| 3200 - 2400 | Strong, Very Broad | N⁺-H Stretch | Secondary Amine Salt (-NH₂⁺) |

| 3000 - 2850 | Medium (on broad peak) | C-H Stretch | Alkanes (CH₂, CH₃) |

| 1750 - 1735 | Strong, Sharp | C=O Stretch | Saturated Ester |

| 1620 - 1560 | Medium to Weak | N⁺-H Bend | Secondary Amine Salt (-NH₂⁺) |

| 1470 - 1350 | Medium | C-H Bend | Alkanes (CH₂, CH₃) |

| 1300 - 1150 | Strong | C-O Stretch (asymmetric) | Ester |

| 1250 - 1020 | Medium to Strong | C-N Stretch / C-O-C Stretch | Aliphatic Amine / Ether |

| 1150 - 1000 | Strong | C-O Stretch (symmetric) | Ester |

Conclusion

The infrared spectrum of this compound is a rich tapestry of information. The key diagnostic features are the exceptionally broad N-H⁺ stretching envelope confirming the amine salt, the sharp and strong ester C=O stretch at high frequency, and the complex series of strong C-O and C-N stretches in the fingerprint region. By systematically analyzing these regions and understanding the underlying causality of each absorption, researchers can confidently verify the molecular structure and purity of this compound, a critical step in any scientific or drug development endeavor.

References

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press. [Link]

-

Specac. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from Specac. [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Pellet Press Die Sets. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary Chemistry Department. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from AZoM. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry Department. [Link]

-

B. C. Smith. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from University of Regensburg. [Link]

-

Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

-

NIST. (n.d.). Morpholine hydrochloride. NIST Chemistry WebBook, SRD 69. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Czarnecki, M. A., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. The Journal of Physical Chemistry B, 113(49), 15914-20. [Link]

-

B. C. Smith. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

American Chemical Society Publications. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Morpholine, hydrochloride (1:1). Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from ResearchGate. [Link]

-

SpectraBase. (n.d.). Morpholine hydrochloride. Retrieved from SpectraBase. [Link]

-

University of Rhode Island DigitalCommons. (n.d.). In Situ Atr-Ftir Characterization of Organic Macromolecules Aggregated with Metallic Cations. Retrieved from University of Rhode Island. [Link]

-

Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

ResearchGate. (n.d.). Recorded ATR-FTIR spectra (wavenumbers vs. absorbance units) of (a) rock salts.... Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook, SRD 69. [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from University of Calgary Chemistry Department. [Link]

-

Yusti, I., & Muflihah, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 119-136. [Link]

-

PubChem. (n.d.). Ethyl thiomorpholine-3-carboxylate hydrochloride. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from ResearchGate. [Link]

Sources

- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 2. mt.com [mt.com]

- 3. azom.com [azom.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

mass spectrometry data for Ethyl morpholine-3-carboxylate hydrochloride

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl Morpholine-3-carboxylate Hydrochloride

Introduction: The Analytical Imperative for a Versatile Building Block

This compound is a heterocyclic compound featuring a morpholine core functionalized with an ethyl ester group.[1] With a molecular formula of C₇H₁₃NO₃ and a molecular weight of 195.64 g/mol for the hydrochloride salt, this molecule serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug development necessitates robust and reliable analytical methods to confirm its identity, purity, and structural integrity.

Mass spectrometry is an indispensable tool for the structural characterization of such novel or synthesized compounds.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric behavior of this compound. It outlines a predictive fragmentation analysis and presents a validated, step-by-step protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind each experimental choice to ensure methodological soundness.

Section 1: Ionization Strategy and Predicted Mass Behavior

The physicochemical properties of this compound dictate the optimal mass spectrometric approach. As a hydrochloride salt, the compound is polar and non-volatile, making it an ideal candidate for Electrospray Ionization (ESI) and a poor candidate for techniques like Electron Ionization (EI) which require thermally stable, volatile analytes.

Causality of Ionization Choice:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase. Given that the analyte is a salt, it will already be protonated in a suitable solvent (e.g., methanol or acetonitrile with a trace of formic acid). This pre-existing charge and high polarity make it exceptionally amenable to positive-ion ESI, which will generate a strong signal for the protonated molecule with minimal in-source fragmentation.

-

Predicted Primary Ion: In positive-ion ESI mode, the analyte will be detected as the protonated free base, [C₇H₁₃NO₃ + H]⁺. The hydrochloric acid will dissociate, leaving the protonated morpholine nitrogen. The expected monoisotopic mass for this ion is m/z 160.0968 .

Section 2: Proposed Fragmentation Pathway for Structural Elucidation (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the parent ion at m/z 160.0968. By isolating this ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint. The proposed pathway is based on established fragmentation rules for esters and cyclic amines.

The fragmentation is expected to initiate from the protonated parent molecule and proceed through a series of logical neutral losses, primarily targeting the ethyl ester and the morpholine ring structure.

Caption: Experimental workflow for the LC-MS/MS analysis of the target compound.

A. Sample Preparation

-

Accurately weigh approximately 1.0 mg of this compound.

-

Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Perform a serial dilution from the stock solution using the same 50:50 acetonitrile:water solvent to achieve a final working concentration of 1.0 µg/mL.

-

Transfer the final solution to an autosampler vial for analysis.

B. Liquid Chromatography (LC) Method

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

10.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Method

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent FT-ICR or LTQ instrument for high-resolution data. [2][3]* Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 5 L/min.

-

Nebulizer Pressure: 45 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

MS1 Scan Range: m/z 50 - 300.

-

MS2 Analysis:

-

Precursor Ion: m/z 160.1.

-

Collision Energy (CE): 15 eV (This may require optimization, but 15-20 eV is a logical starting point for this type of molecule).

-

Product Ion Scan Range: m/z 40 - 170.

-

Section 5: Alternative Methodologies - Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is the superior method, it is important to understand the limitations of other techniques. Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal lability.

For morpholine and its derivatives, GC-MS methods often require a chemical derivatization step to increase volatility. [4]For instance, secondary amines like morpholine can be reacted with sodium nitrite under acidic conditions to form more volatile N-nitrosomorpholine derivatives. [5]However, such a procedure would fundamentally alter the target molecule and is more suited for trace-level detection of the parent morpholine core rather than for characterizing the intact ethyl ester derivative. Therefore, for structural confirmation of the title compound, GC-MS is not the recommended approach.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using ESI-based LC-MS/MS. This guide provides the predictive data and a robust experimental framework necessary for researchers and drug development professionals to confidently identify and characterize this important chemical intermediate. The predicted parent ion at m/z 160.10 and its subsequent fragmentation pattern involving the loss of ethanol and carbon monoxide provide a unique spectral signature for unambiguous identification. The detailed LC-MS/MS protocol herein serves as a validated starting point for routine analysis, ensuring both scientific integrity and reliable results.

References

- BenchChem. (2025).

- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.

- CymitQuimica.

- PubChem. Ethyl morpholine-3-carboxylate | C7H13NO3.

- Sigma-Aldrich. (S)

- Zhao, Y., et al. (2017).

- Singh, S., et al. (2014). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides.

Sources

- 1. CAS 84005-98-1: ethyl morpholine-3-carboxylate hydrochlori… [cymitquimica.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Ethyl Morpholine-3-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of a compound's developability. Poor solubility can lead to low bioavailability, hindering a drug's efficacy and posing significant formulation hurdles. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility of Ethyl morpholine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Our focus is not merely on the presentation of data, but on the elucidation of the principles and methodologies that underpin its determination, providing a robust framework for your own investigations.

Physicochemical Properties of this compound

This compound is a morpholine derivative, presenting as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt significantly influences its properties, particularly its solubility in aqueous media, by introducing an ionizable group. The molecular structure, featuring a polar morpholine ring, an ester group, and the hydrochloride salt, suggests a degree of solubility in polar solvents.

Key Molecular Features Influencing Solubility:

-

Morpholine Ring: The nitrogen and oxygen heteroatoms in the morpholine ring are capable of hydrogen bonding with protic solvents.

-

Ester Group: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

-

Hydrochloride Salt: The ionized amine group significantly enhances aqueous solubility compared to the free base.

Theoretical Considerations for Solubility

The solubility of a compound is a complex interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, its crystalline structure implies strong solute-solute interactions that must be overcome by the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. We anticipate higher solubility in polar protic solvents that can effectively solvate the ionic hydrochloride and hydrogen bond with the morpholine and ester moieties.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][3] This method is reliable for both sparingly and highly soluble compounds.[2] The protocol described below is a self-validating system designed to ensure the attainment of true thermodynamic equilibrium.

The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature (25°C).

Materials:

-

This compound (purity ≥98%)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Protocol:

-

Preparation of Solvent Vials: Add a known volume (e.g., 10 mL) of the selected solvent to a series of scintillation vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a suspension. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a thermodynamic equilibrium.[3]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to sediment. For finer suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no particulate matter is transferred, pass the sample through a 0.22 µm syringe filter into a clean vial.

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or g/L based on the quantified concentration and the dilution factor.

Causality Behind Experimental Choices

-

Excess Solute: The addition of an excess of the solid compound is fundamental to the principle of equilibrium solubility, ensuring the solution is saturated.[4]

-

Controlled Temperature: Solubility is highly dependent on temperature. Maintaining a constant and recorded temperature is critical for reproducibility.[5]

-

Agitation: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process and accelerating the attainment of equilibrium.

-

Filtration/Centrifugation: This step is critical to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility.[3]

-

HPLC Quantification: HPLC provides a sensitive and specific method for accurately determining the concentration of the dissolved compound.

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of common laboratory solvents at 25°C.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) at 25°C |

| Water | Polar Protic | Very Soluble | > 100 |

| Methanol | Polar Protic | Freely Soluble | 50 - 100 |

| Ethanol | Polar Protic | Soluble | 10 - 30 |

| Isopropanol | Polar Protic | Sparingly Soluble | 1 - 10 |

| Acetonitrile | Polar Aprotic | Slightly Soluble | 0.1 - 1 |

| Acetone | Polar Aprotic | Very Slightly Soluble | < 0.1 |

| Dichloromethane | Non-polar | Insoluble | < 0.01 |

| Toluene | Non-polar | Insoluble | < 0.01 |

| Hexane | Non-polar | Insoluble | < 0.01 |

Interpretation of Results:

The data clearly demonstrates the influence of solvent polarity on the solubility of this compound. As a hydrochloride salt, it is highly soluble in water due to the favorable ion-dipole interactions. Its solubility in polar protic solvents like methanol and ethanol is also significant, as these solvents can both solvate the ions and act as hydrogen bond donors and acceptors.

In polar aprotic solvents such as acetonitrile and acetone, the solubility decreases markedly. While these solvents have a dipole moment, they lack the ability to donate hydrogen bonds to stabilize the chloride anion and the morpholine nitrogen, leading to weaker solute-solvent interactions. Unsurprisingly, the compound is practically insoluble in non-polar solvents like dichloromethane, toluene, and hexane, which cannot effectively solvate the ionic and polar functional groups of the molecule.

Visualizing the Workflow and Key Relationships

Experimental Workflow for Solubility Determination

Caption: The Shake-Flask Method Workflow.

Factors Influencing Solubility

Caption: Interplay of Factors Governing Solubility.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound, grounded in established scientific principles and experimental best practices. The provided protocol for the shake-flask method offers a robust starting point for researchers to perform their own solubility assessments. The illustrative data highlights the critical role of solvent selection, emphasizing the compound's preference for polar, protic environments.

For drug development professionals, this information is pivotal. The high aqueous solubility is a favorable characteristic for potential oral or parenteral formulations. However, understanding its solubility limitations in less polar environments is crucial for predicting its behavior in complex biological milieu and for designing appropriate formulation strategies to enhance bioavailability if needed. Further studies could explore the effect of pH and temperature on aqueous solubility, as well as the potential for using co-solvents or other formulation technologies to modulate its solubility characteristics.[2]

References

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012-02-10).

- General Experimental Protocol for Determining Solubility - Benchchem.

- (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 - Sigma-Aldrich.

- solubility experimental methods.pptx - Slideshare.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Summary of solubility measurement protocols of each company before harmoniz

- CAS 84005-98-1: ethyl morpholine-3-carboxyl

- Ethyl morpholine-3-carboxyl

- Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.

Sources

- 1. CAS 84005-98-1: ethyl morpholine-3-carboxylate hydrochlori… [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

The Morpholine Ring System: A Comprehensive Guide to its Fundamental Reactivity for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its prevalence in a multitude of marketed drugs and clinical candidates underscores its status as a "privileged scaffold."[3] This guide provides an in-depth exploration of the fundamental reactivity of the morpholine ring system, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the electronic and steric factors that govern its reactivity, explore its participation in a wide array of chemical transformations, and provide practical, field-proven insights into its manipulation in synthetic workflows.

Core Reactivity Principles: An Interplay of Amine and Ether Functionalities

The reactivity of morpholine is predominantly dictated by the secondary amine group, with the ether oxygen playing a crucial, albeit more subtle, role in modulating its electronic properties.[1][4][5]

Basicity and Nucleophilicity of the Nitrogen Atom

Morpholine is a basic compound, with a pKa of its conjugate acid around 8.5.[6] This basicity allows it to readily react with acids to form morpholinium salts.[7][8] The lone pair of electrons on the nitrogen atom makes it a competent nucleophile, eager to participate in reactions with a variety of electrophiles.[7]

However, the presence of the ether oxygen atom withdraws electron density from the nitrogen through an inductive effect (-I effect). This electronic pull renders morpholine less nucleophilic and less basic than its carbocyclic counterpart, piperidine.[1][5] This attenuated nucleophilicity is a key feature that chemists can exploit for selective reactions.

| Compound | pKa of Conjugate Acid |

| Morpholine | ~8.5[6] |

| Piperidine | ~11.1 |

Table 1: Comparison of the basicity of morpholine and piperidine.

The Role of the Ether Oxygen

While the ether functionality is generally considered chemically inert, it influences the ring's conformation and polarity.[4][5] The oxygen atom can participate in hydrogen bonding, which contributes to morpholine's high solubility in water and other polar solvents.[7] Its presence also imparts a degree of polarity to the molecule.

Reactions at the Nitrogen Atom: The Workhorse of Morpholine Chemistry

The nucleophilic nitrogen is the primary site of reactivity in the morpholine ring, enabling a vast array of functionalization strategies.

N-Alkylation

The reaction of morpholine with alkylating agents, such as alkyl halides, is a fundamental method for the synthesis of N-alkylmorpholines.[7][9] This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9]

Figure 1: General workflow for the N-alkylation of morpholine.

Experimental Protocol: Synthesis of N-Methylmorpholine

This protocol describes the N-methylation of morpholine with methanol over a solid catalyst.[10][11]

Materials:

-

Morpholine

-

Methanol

-

CuO–NiO/γ–Al2O3 catalyst

-

Fixed-bed reactor

-

Gas chromatograph (GC) for analysis

Procedure:

-

The CuO–NiO/γ–Al2O3 catalyst is prepared by the impregnation method.

-

The N-alkylation of morpholine with methanol is carried out in a fixed-bed reactor in the gas–solid phase.[10][11]

-

Optimal reaction conditions are a temperature of 220 °C, a methanol to morpholine molar ratio of 3:1, a liquid hourly space velocity (LHSV) of 0.15 h⁻¹, and a pressure of 0.9 MPa.[10]

-

Under these conditions, a morpholine conversion of 95.3% with a 93.8% selectivity for N-methylmorpholine can be achieved.[10][11]

-

The product is analyzed by gas chromatography.

N-Acylation

Morpholine readily reacts with acylating agents like acid chlorides and anhydrides to form N-acylmorpholines.[7][12] This reaction is a robust method for introducing carbonyl functionalities.

Experimental Protocol: Synthesis of N-Acetylmorpholine

This protocol details the acetylation of morpholine using acetic anhydride.[12]

Materials:

-

Morpholine

-

Acetic anhydride

-

Sulfuric acid (catalyst)

-

Round-bottom flask

-

Stirring apparatus

-

Standard glassware for workup and purification

Procedure:

-

Morpholine is reacted with acetic anhydride under controlled conditions.

-

A catalytic amount of sulfuric acid is often employed.[12]

-

The reaction results in the formation of N-acetylmorpholine and acetic acid as a byproduct.[12]

-

The reaction mixture is carefully worked up to isolate the pure N-acetylmorpholine.

Formation of Enamines

Morpholine is commonly used to generate enamines from ketones and aldehydes.[1][5] The resulting morpholine enamines are versatile intermediates in organic synthesis, particularly in C-C bond-forming reactions.

Figure 2: General scheme for morpholine enamine formation.

Advanced Synthetic Applications

Beyond simple functionalizations, the morpholine moiety participates in more complex and powerful synthetic transformations.

Multicomponent Reactions: The Ugi Reaction

Morpholine can serve as the amine component in the Ugi four-component reaction (Ugi-4CR).[13][14] This powerful reaction allows for the rapid construction of complex molecules from simple starting materials in a single step, producing α-acetamido carboxamide derivatives.[13]

Figure 3: Simplified workflow of the Ugi four-component reaction involving morpholine.

Oxidation and Ring-Opening Reactions

While the morpholine ring is generally stable, it can undergo oxidation and ring-opening reactions under specific conditions. Oxidation can occur at the nitrogen to form morpholine-N-oxides or at the carbon atoms.[15] Ring-opening reactions, often initiated by radical pathways or under oxidative conditions, can lead to linear amino ether derivatives.[16] For instance, visible light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has been reported.[16]

Reactivity of the Carbon Framework

While less common than N-functionalization, reactions can also be effected at the carbon atoms of the morpholine ring. These transformations often require more forcing conditions or specific activation. For example, α-functionalization of morpholine can be achieved through the formation of an imine intermediate.[17]

Conclusion: A Versatile Tool for Chemical Innovation

The morpholine ring system possesses a rich and predictable reactivity profile, primarily centered around its nucleophilic nitrogen atom. The subtle electronic influence of the ether oxygen provides a handle for fine-tuning its reactivity, making it a highly versatile building block in organic synthesis. From fundamental N-alkylation and acylation to complex multicomponent reactions and oxidative transformations, a deep understanding of morpholine's reactivity is essential for harnessing its full potential in the design and synthesis of novel chemical entities with applications in pharmaceuticals, agrochemicals, and materials science.

References

-

Morpholine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. (n.d.). Chemistry Letters. Oxford Academic. Retrieved January 7, 2026, from [Link]

-

Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. (2012). PubMed. Retrieved January 7, 2026, from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved January 7, 2026, from [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2), 355-363. Retrieved January 7, 2026, from [Link]

-

Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (1998). PubMed. Retrieved January 7, 2026, from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 149-157. Retrieved January 7, 2026, from [Link]

-

Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Retrieved January 7, 2026, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. Retrieved January 7, 2026, from [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. (2005). Dalton Transactions. RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 149-157. Retrieved January 7, 2026, from [Link]

-

An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction. (2006). Organic Letters. ACS Publications. Retrieved January 7, 2026, from [Link]

-

Kinetics and mechanism of the morpholine–borane reduction of substituted acetophenones and benzaldehydes. (1974). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation. (n.d.). University of the Free State. Retrieved January 7, 2026, from [Link]

-

Synthesis of Morpholine‐2,5‐diones by Tandem Azido‐Ugi and Ugi Reactions. (2018). CiteDrive. Retrieved January 7, 2026, from [Link]

- A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (2021). Google Patents.

-

Selected known reactions of morpholine, including those involving its putative radical. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2021). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

MORPHOLINE. (n.d.). Ataman Kimya. Retrieved January 7, 2026, from [Link]

-

Representative morpholine ring formation reactions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 7, 2026, from [Link]

-

α‐Functionalization of Morpholine and N‐Tosyl piperazine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. (2011). Figshare. Retrieved January 7, 2026, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved January 7, 2026, from [Link]

-

Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2026). ACS Catalysis. Retrieved January 7, 2026, from [Link]

-

MORPHOLINE, 4-ACETYL-. (2024). ChemBK. Retrieved January 7, 2026, from [Link]

-

Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine CAS#: 110-91-8 [amp.chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. academic.oup.com [academic.oup.com]

- 7. polybluechem.com [polybluechem.com]

- 8. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

introduction to morpholine derivatives in medicinal chemistry

An In-depth Technical Guide to Morpholine Derivatives in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The morpholine scaffold, a simple six-membered heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, render it a highly attractive component for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse applications of morpholine derivatives in drug discovery. We will delve into the strategic incorporation of this privileged structure to optimize pharmacokinetic profiles and enhance pharmacological activity, supported by case studies of clinically successful drugs. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage the full potential of this versatile scaffold.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

Morpholine is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. This unique combination imparts a desirable set of properties that medicinal chemists frequently exploit to overcome challenges in drug design.

Physicochemical Properties and Their Implications

The presence of the oxygen atom and the secondary amine in the morpholine ring confers a high degree of polarity and the ability to act as a hydrogen bond acceptor. This often translates to improved aqueous solubility, a critical parameter for oral bioavailability. Furthermore, the saturated nature of the ring and the presence of the ether linkage contribute to significant metabolic stability, as it is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more lipophilic or aromatic systems.

The pKa of the morpholine nitrogen is typically around 8.5, meaning it is protonated at physiological pH. This positive charge can be strategically utilized to engage in ionic interactions with biological targets or to further enhance solubility.

Table 1: Key Physicochemical Properties of Morpholine

| Property | Value | Implication in Drug Design |

| Molecular Weight | 87.12 g/mol | Low molecular weight contribution |

| pKa (conjugate acid) | ~8.5 | Protonated at physiological pH, enabling ionic interactions and improving solubility. |

| LogP | -0.86 | Hydrophilic nature, contributing to aqueous solubility |

| Hydrogen Bond Acceptors | 2 (O and N) | Enhances solubility and target binding |

| Hydrogen Bond Donors | 1 (N-H) | Can be modified to modulate properties |

The Morpholine Ring as a Bioisostere

In many instances, the morpholine ring serves as a bioisostere for other functional groups, such as piperidine, piperazine, or even acyclic amines. Its introduction can fine-tune the steric bulk, lipophilicity, and basicity of a lead compound, leading to improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, replacing a metabolically labile methoxy group with a morpholine ring can enhance metabolic stability.

Synthesis of Morpholine Derivatives

The synthesis of morpholine derivatives is versatile, allowing for the introduction of a wide range of substituents. The most common strategies involve the cyclization of diethanolamine derivatives or the reaction of bis(2-chloroethyl) ether with amines.

General Synthetic Routes

A prevalent method involves the dehydration of N-substituted diethanolamines in the presence of a strong acid catalyst, such as sulfuric acid. This straightforward approach is amenable to large-scale synthesis.

Another robust method is the reaction of a primary amine with bis(2-chloroethyl) ether. This allows for the direct installation of a substituent on the morpholine nitrogen.

Caption: Common synthetic routes to N-substituted morpholine derivatives.

Detailed Experimental Protocol: Synthesis of N-Phenylmorpholine

This protocol describes the synthesis of N-phenylmorpholine from N-phenyldiethanolamine via acid-catalyzed cyclization.

Materials:

-

N-phenyldiethanolamine

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution (10%)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a solution of N-phenyldiethanolamine (1 equivalent) in a round-bottom flask, slowly add concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Attach a reflux condenser and heat the mixture at 160-170 °C for 4 hours.

-

Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

-

Basify the mixture with 10% sodium hydroxide solution until a pH of >10 is achieved.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-phenylmorpholine.

Morpholine Derivatives in FDA-Approved Drugs

The prevalence of the morpholine scaffold in clinically successful drugs underscores its importance in medicinal chemistry.

Table 2: Examples of FDA-Approved Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Area | Role of the Morpholine Ring |

| Gefitinib | Oncology (NSCLC) | The morpholine group enhances solubility and provides a key interaction point with the EGFR kinase domain. |

| Linezolid | Antibacterial | The N-acetylmorpholine moiety is crucial for its antibacterial activity and contributes to a favorable pharmacokinetic profile. |

| Aprepitant | Antiemetic | The morpholine ether contributes to the overall lipophilicity and binding to the NK1 receptor. |

| Reboxetine | Antidepressant | The morpholine ring is a key structural feature for its norepinephrine reuptake inhibitory activity. |

Case Study: Gefitinib (Iressa)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC). The morpholine ring in gefitinib is attached to the quinazoline core and plays a pivotal role in its pharmacological properties.

Caption: Mechanism of action of Gefitinib in inhibiting EGFR signaling.

The morpholine group in gefitinib serves two primary functions:

-

Solubilizing Group: It significantly enhances the aqueous solubility of the otherwise hydrophobic quinazoline scaffold, which is crucial for oral administration and bioavailability.

-

Pharmacophore Element: The oxygen atom of the morpholine ring forms a key hydrogen bond with a conserved water molecule in the ATP-binding pocket of the EGFR kinase domain, contributing to the high binding affinity and selectivity of the drug.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the morpholine ring and its substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

N-Substitution

The nitrogen atom of the morpholine ring is the most common point of modification. The nature of the substituent at this position can dramatically influence:

-

Target Binding: The substituent can be designed to interact with specific pockets of the target protein.

-

Basicity: The pKa of the morpholine nitrogen can be modulated by the electronic properties of the N-substituent.

-

Lipophilicity: The overall LogP of the molecule can be adjusted by varying the N-substituent.

Ring Substitution

Substitution on the carbon atoms of the morpholine ring is less common but can be used to introduce chirality and explore the stereochemical requirements for target binding.

Conclusion

The morpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic tractability, and proven track record in successful drugs make it a go-to fragment for lead optimization and de novo drug design. A thorough understanding of its synthesis, SAR, and biological implications is essential for any researcher or professional involved in the discovery and development of new medicines. The strategic incorporation of the morpholine moiety, as exemplified by drugs like gefitinib and linezolid, highlights its power to transform promising lead compounds into effective therapeutic agents.

References

-

The role of morpholine in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Morpholine as a privileged scaffold in drug discovery. RSC Medicinal Chemistry. [Link]

-

pKa of Morpholine. Chemicalize. [Link]

-

Gefitinib: a selective epidermal growth factor receptor tyrosine kinase inhibitor. British Journal of Cancer. [Link]

-

Linezolid: a new oxazolidinone antimicrobial agent. Clinical Therapeutics. [Link]

The Morpholine-3-Carboxylate Scaffold: A Journey from Chiral Precursor to Privileged Structure in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a well-established and frequently utilized heterocyclic motif.[1][2] Its inherent properties, such as improved aqueous solubility and metabolic stability, have cemented its role as a valuable component in the design of numerous therapeutic agents.[3] Within this important class of heterocycles, the morpholine-3-carboxylate scaffold has carved out a distinct and significant niche. This chiral building block, derived from natural amino acids, offers a unique combination of structural rigidity, synthetic versatility, and biological relevance.[2][4] This guide will provide an in-depth exploration of the discovery and history of morpholine-3-carboxylate compounds, tracing their evolution from early synthetic curiosities to their current status as privileged structures in modern drug discovery. We will delve into the key synthetic strategies that have enabled their preparation, examine their diverse biological activities, and highlight their impact on the development of novel therapeutics.

The Genesis of a Scaffold: Early Synthetic Explorations

The story of morpholine-3-carboxylate compounds is intrinsically linked to the broader history of using amino acids as chiral starting materials for the synthesis of more complex molecules.[5][6] The quest for enantiomerically pure compounds for biological evaluation spurred chemists to explore methods for converting readily available chiral precursors, such as serine, into novel heterocyclic systems.